![molecular formula C12H20N2O4 B1595246 4,7,10,13-Tetraoxahexadecanedinitrile CAS No. 57741-46-5](/img/structure/B1595246.png)
4,7,10,13-Tetraoxahexadecanedinitrile
Overview
Description
4,7,10,13-Tetraoxahexadecanedinitrile (THDN) is a synthetic molecule with diverse applications in scientific experiments, including drug development, nanotechnology, and polymer science. It is used for R&D purposes only .
Molecular Structure Analysis
The molecular formula of 4,7,10,13-Tetraoxahexadecanedinitrile is C12H20N2O4 . The IUPAC name is 3- [2- [2- [2- (2-cyanoethoxy)ethoxy]ethoxy]ethoxy]propanenitrile . The InChI code is 1S/C12H20N2O4/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h1-2,5-12H2 .Physical And Chemical Properties Analysis
The molecular weight of 4,7,10,13-Tetraoxahexadecanedinitrile is 256.30 g/mol . It has a topological polar surface area of 84.5 Ų . It has a complexity of 238 .Scientific Research Applications
Electrolyte Component in Energy Storage Devices
4,7,10,13-Tetraoxahexadecanedinitrile: is utilized as a solvent or co-solvent in electrolyte formulations for lithium-ion batteries and other energy storage systems. Its ether functional groups and nitrile terminations provide a balance of polarity and solvation ability, which can enhance ionic conductivity and battery performance .
Intermediate for Polymer Synthesis
This compound serves as a monomer or intermediate in the synthesis of polymeric materials. Due to its multiple ether linkages, it can be incorporated into polymers to increase flexibility and improve material properties such as thermal stability and mechanical strength .
Drug Delivery Systems
The ether chains in 4,7,10,13-tetraoxahexadecane-1,16-dinitrile make it a candidate for constructing drug delivery vehicles. These could be used to encapsulate pharmaceuticals, protecting them from degradation and targeting their release within the body .
Surface Modification Agent
Researchers employ this compound for surface modification of materials, including nanoparticles. The functional groups allow for the attachment of various molecules, which can alter the surface properties, such as hydrophilicity, and enhance biocompatibility .
Ligand in Coordination Chemistry
In coordination chemistry, 4,7,10,13-tetraoxahexadecane-1,16-dinitrile can act as a ligand, coordinating to metal ions through its oxygen atoms. This can lead to the formation of novel metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage .
Solvent for Organic Reactions
Due to its polar nature, this compound is used as a solvent in various organic reactions. It can dissolve a wide range of reactants and can influence reaction mechanisms and outcomes .
Phase Transfer Catalyst
The compound’s structure makes it suitable for use as a phase transfer catalyst in multi-phase systems, facilitating the migration of a reactant from one phase into another where the reaction occurs .
Research in Nanotechnology
4,7,10,13-Tetraoxahexadecanedinitrile: is explored in nanotechnology for the preparation of nanocomposites and nanostructured materials. Its ability to interact with different substances at the nanoscale can be crucial in the design of nanodevices .
Safety And Hazards
properties
IUPAC Name |
3-[2-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]ethoxy]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h1-2,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHBZKXCYRHBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206440 | |
Record name | 4,7,10,13-Tetraoxahexadecanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,10,13-Tetraoxahexadecanedinitrile | |
CAS RN |
57741-46-5 | |
Record name | 4,7,10,13-Tetraoxahexadecanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57741-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxahexadecanedinitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057741465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7,10,13-Tetraoxahexadecanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7,10,13-tetraoxahexadecanedinitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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